REACTION_CXSMILES
|
CN(C)/[CH:3]=[C:4](\[F:15])/[C:5]([C:7]1[S:11][C:10]([NH:12][CH3:13])=[N:9][C:8]=1[CH3:14])=O.[NH:17]([C:21]1[CH:22]=[C:23]([S:27]([NH2:30])(=[O:29])=[O:28])[CH:24]=[CH:25][CH:26]=1)[C:18]([NH2:20])=[NH:19]>O(CCO)C>[F:15][C:4]1[C:5]([C:7]2[S:11][C:10]([NH:12][CH3:13])=[N:9][C:8]=2[CH3:14])=[N:19][C:18]([NH:17][C:21]2[CH:22]=[C:23]([S:27]([NH2:30])(=[O:28])=[O:29])[CH:24]=[CH:25][CH:26]=2)=[N:20][CH:3]=1
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
CN(\C=C(\C(=O)C1=C(N=C(S1)NC)C)/F)C
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
N(C(=N)N)C=1C=C(C=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O(C)CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC(=NC1)NC=1C=C(C=CC1)S(=O)(=O)N)C1=C(N=C(S1)NC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |